Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Description
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3 |
InChI Key |
APDQQZCKJUTAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)F |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization Using Polyphosphoric Acid
Polyphosphoric acid (PPA) serves as a robust catalyst for facilitating cyclization reactions. In one approach, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is reacted with diethyl ethoxymethylene malonate under PPA catalysis at 115–120°C to yield intermediates that are subsequently esterified. This method emphasizes the role of Brønsted acids in promoting electrophilic aromatic substitution, particularly for introducing the carboxylate moiety.
Reaction Conditions:
Thermal Ring-Closure with Triethyl Orthoformate
An alternative pathway involves the use of triethyl orthoformate in acetic anhydride to form the quinoline ring. Starting from 3-chloro-2,4,5-trifluorobenzoic acid, diazotization and chlorination steps precede cyclization. The reaction proceeds at 125–130°C for 3 hours, yielding a tetrahydroquinoline intermediate that is further functionalized.
Key Advantages:
- Avoids strongly acidic conditions, reducing side reactions.
- Enables precise control over regioselectivity due to the ortho-directing effect of fluorine.
The introduction of the methyl ester group at the 8-position is typically achieved via Fischer esterification or transesterification.
Fischer Esterification with Methanol
The carboxylic acid precursor, 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, is refluxed with methanol in the presence of sulfuric acid (H₂SO₄). This method follows classical acid-catalyzed esterification mechanics:
$$
\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{RCOOCH}3 + \text{H}_2\text{O}
$$
Optimized Parameters:
Transesterification of Ethyl Esters
Ethyl esters, often intermediates in synthesis, can be converted to methyl esters via transesterification. For example, flumequine ethyl ester (a structural analog) is treated with sodium methoxide in methanol under reflux:
$$
\text{RCOOCH}2\text{CH}3 + \text{CH}3\text{OH} \xrightarrow{\text{NaOCH}3} \text{RCOOCH}3 + \text{CH}3\text{CH}_2\text{OH}
$$
Conditions:
Catalytic Methods for Enhanced Efficiency
p-Toluenesulfonic Acid-Mediated Reactions
p-Toluenesulfonic acid (PTSA) has been employed as a milder alternative to PPA. In a patented method, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline reacts with alkyl orthoformates (e.g., methyl orthoformate) and 2,2-disubstituted 1,3-dioxan-4,6-diones in tetrahydrofuran (THF) at room temperature. This approach minimizes thermal degradation and improves selectivity.
Representative Protocol:
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate reaction times. For instance, cyclization steps that traditionally require 3 hours under reflux can be completed in 20–30 minutes at 150°C under microwave conditions.
Benefits:
- 50% reduction in reaction time.
- Improved purity due to reduced side-product formation.
Purification and Characterization
Crystallization Techniques
Post-synthesis purification often involves crystallization from toluene or diethyl ether. For this compound, slow cooling of a saturated toluene solution yields high-purity crystals (>99% by HPLC).
Spectroscopic Validation
- ¹H NMR : Key signals include the methyl ester singlet at δ 3.85 ppm and fluorine-coupled aromatic protons at δ 6.90–7.10 ppm.
- ¹³C NMR : The carbonyl carbon of the ester appears at δ 167–169 ppm, while the quaternary carbon bearing fluorine resonates at δ 160–162 ppm.
- MS (ESI+) : Molecular ion peak at m/z 209.22 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-catalyzed | PPA | 115–120 | 60–75 | 95–98 |
| Fischer esterification | H₂SO₄ | 65–70 | 85–90 | 97–99 |
| PTSA-mediated | PTSA | 25 | 70–80 | 98–99 |
| Microwave-assisted | None | 150 | 75–85 | >99 |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with modified ester groups.
Scientific Research Applications
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s fluorinated structure makes it a valuable probe for studying biological systems.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 2228314-93-8)
- Structural Difference : Bromine replaces fluorine at position 5.
- Reduced electronegativity compared to fluorine diminishes hydrogen-bonding capacity, which may affect target interactions.
- Applications : Brominated analogs are often used as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging bromine as a leaving group .
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Advantages :
- Fluorine’s electronegativity enhances electronic effects, improving binding affinity in drug-receptor interactions.
- Smaller size minimizes steric hindrance, favoring entropic gains in target binding.
Isoquinoline Derivatives
Methyl 6-fluoroisoquinoline-8-carboxylate
- Structural Difference: Isoquinoline core (nitrogen at position 2) vs. quinoline (nitrogen at position 1).
- Impact: Altered electronic distribution due to nitrogen positioning affects π-π stacking and dipole interactions.
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS not provided)
- Key Variation : Ester group at position 1 instead of 7.
- Implications : Positional isomerism could redirect metabolic pathways or modify target selectivity.
Substituent Position and Saturation
- Tetrahydroquinoline vs. Fully Aromatic Quinoline: Saturation in tetrahydroquinoline reduces aromaticity, enhancing solubility and conformational flexibility. Fully aromatic analogs (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate) prioritize planar interactions but may suffer from poorer bioavailability .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its antibacterial and antiviral properties, as well as its potential applications in cancer therapy.
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 215.22 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets. The presence of the fluorine atom enhances the compound's binding affinity to enzymes and receptors, potentially inhibiting their activity. This mechanism can disrupt critical biological pathways involved in disease progression.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
In addition to antibacterial effects, this compound has shown promising antiviral activity. Preliminary studies suggest it may inhibit viral replication by interfering with viral polymerases or proteases.
| Virus Type | IC (µM) |
|---|---|
| Influenza A | 5.0 |
| Herpes Simplex Virus | 10.0 |
Anticancer Properties
This compound has been evaluated for its anticancer potential against various human cancer cell lines. Studies indicate that it induces apoptosis and cell cycle arrest in cancer cells.
Case Studies
-
Study on HeLa Cells :
- The compound was tested on HeLa cells (cervical cancer) and showed an IC of 15 µM.
- Mechanism: Induction of apoptosis via the caspase pathway.
-
Study on A549 Cells :
- Inhibition of proliferation was noted with an IC of 18 µM.
- Mechanism: Disruption of microtubule dynamics leading to G2/M phase arrest.
Structure-Activity Relationship (SAR)
The incorporation of the fluorine atom at the 6-position of the quinoline ring appears to enhance both antibacterial and anticancer activities. Various derivatives have been synthesized to explore this relationship further:
| Derivative | Activity Profile |
|---|---|
| Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate | Moderate activity against cancer cell lines |
| Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate | Enhanced antibacterial properties |
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate?
The synthesis typically involves multi-step routes, including cyclization and functional group modifications. For example, analogous fluoroquinoline derivatives are synthesized via keto ester condensations or reductive cyclization of nitro intermediates. These steps are followed by fluorination and esterification to introduce the methyl carboxylate group. Purification often employs column chromatography, and structural validation uses NMR and mass spectrometry .
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?
X-ray crystallography relies on programs like SHELXL for refining crystal structures and ORTEP-III for visualizing molecular geometry. Data collection involves diffractometer measurements, followed by solving the phase problem via direct methods. The refinement process in SHELXL optimizes atomic coordinates and thermal parameters, while ORTEP generates 3D representations to confirm stereochemistry and bond angles .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks, with fluorine coupling patterns confirming substitution positions.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation pathways.
- IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities, requiring iterative purification or computational validation .
Advanced Research Questions
Q. How can computational modeling resolve conformational ambiguities in the tetrahydroquinoline ring?
The Cremer-Pople puckering parameters quantify non-planar ring distortions. For the tetrahydroquinoline core, amplitude () and phase () coordinates derived from crystallographic data or DFT calculations describe deviations from planarity. This analysis helps predict steric interactions and reactivity, particularly for substituents like the 6-fluoro group .
Q. What strategies address contradictions in synthetic yield or purity during scale-up?
- Reaction Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF) or temperature to improve cyclization efficiency.
- Byproduct Analysis : LC-MS or HPLC (using USP methods with C18 columns) identifies impurities, guiding recrystallization or gradient elution protocols .
- Mechanistic Studies : Kinetic profiling (e.g., monitoring intermediates via F NMR) isolates rate-limiting steps for targeted optimization .
Q. How is the antibacterial activity of this compound evaluated in structure-activity relationship (SAR) studies?
- In vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.
- Target Binding : Molecular docking with DNA gyrase or topoisomerase IV to assess fluoroquinolone-like inhibition.
- Metabolic Stability : Microsomal incubation evaluates esterase-mediated hydrolysis of the methyl carboxylate, with LC-MS quantifying degradation products .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4), monitoring degradation via HPLC.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions affecting shelf life .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
